Dimethyl 2-oxosuccinate

Catalog No.
S1929477
CAS No.
25007-54-9
M.F
C6H8O5
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-oxosuccinate

CAS Number

25007-54-9

Product Name

Dimethyl 2-oxosuccinate

IUPAC Name

dimethyl 2-oxobutanedioate

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3

InChI Key

ZOKLUHBZBGHBAB-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C(=O)OC

Canonical SMILES

COC(=O)CC(=O)C(=O)OC

Enzyme Studies

DMOS can act as a substrate for certain enzymes, particularly those involved in cellular metabolism. By studying how enzymes interact with DMOS, researchers can gain insights into their function and mechanisms. For instance, some studies have investigated the use of DMOS to probe the activity of succinate dehydrogenase, an enzyme crucial in the citric acid cycle [].

Dimethyl 2-oxosuccinate, with the molecular formula C6_6H8_8O5_5, is an organic compound that serves as a diester of oxosuccinic acid. It is recognized for its versatile reactivity and is commonly utilized in organic synthesis. The compound features two ester functional groups and a keto group, which contribute to its chemical behavior and applications in various reactions . Dimethyl 2-oxosuccinate is typically encountered as a colorless crystalline solid that is soluble in both water and organic solvents like alcohols and ethers.

, including:

  • Oxidation: The compound can be oxidized to yield higher oxidation state products. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester groups can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols react with the ester functionalities under acidic or basic conditions.

These reactions highlight the compound's utility as a reactive intermediate in organic synthesis.

Dimethyl 2-oxosuccinate can be synthesized through various methods:

  • Reaction with Dimethyl Oxalate: One common synthesis route involves reacting dimethyl oxalate with lithium diisopropylamide in tetrahydrofuran at low temperatures. This method yields dimethyl 2-oxosuccinate effectively under controlled conditions.
  • Industrial Production: In industrial settings, large-scale esterification reactions are employed, often utilizing catalysts and optimized reaction conditions to maximize yield and purity. The product is typically purified using distillation or recrystallization techniques .

Dimethyl 2-oxosuccinate finds applications in several areas, including:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its derivatives may be explored for potential bioactive properties, contributing to drug development.
  • Chemical Research: The compound's reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Dimethyl 2-oxosuccinate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameCAS NumberSimilarity IndexUnique Features
Diethyl 2-methyl-3-oxosuccinate110369-21-60.94Contains an additional methyl group affecting reactivity
Diethyl 2-cyano-3-oxosuccinate15088-01-00.94Incorporates a cyano group that alters its properties
Ethyl 2-diazo-3-oxosuccinate15088-01-00.94Features a diazo group, enhancing its reactivity
Dimethyl malonate108-59-80.94Similar diester structure but lacks the keto group

These comparisons highlight the unique aspects of dimethyl 2-oxosuccinate while illustrating its relationships with other similar compounds within organic chemistry .

Dimethyl 2-oxosuccinate exhibits significant reactivity toward nucleophilic substitution at its ester functionalities, with the presence of the adjacent ketone group enhancing electrophilicity through electron withdrawal. The compound undergoes facile nucleophilic attack by various nucleophiles including amines, alcohols, and thiols [2].

Amine Nucleophiles: Primary and secondary amines readily attack the ester carbons under mild conditions. Benzylamine reactions proceed smoothly in tetrahydrofuran at room temperature, yielding dimethyl 2-benzylamino-3-oxosuccinate derivatives with yields ranging from 70-85% [2]. The reaction mechanism involves nucleophilic addition followed by elimination of methanol, with the ketone group stabilizing the intermediate through resonance.

Alcohol Nucleophiles: Alcoholysis reactions occur under both acidic and basic conditions. Methanol exchange reactions proceed at 25-65°C with moderate rates, producing mixed ester derivatives with yields of 60-75% . The reaction is particularly favored under basic conditions where the alcohol is deprotonated to form a more nucleophilic alkoxide species.

Thiol Nucleophiles: Sulfur nucleophiles demonstrate exceptional reactivity, with thiolysis reactions occurring rapidly at 20-40°C. These reactions yield dimethyl 2-thiosuccinate derivatives with high efficiency (75-90% yields) . The soft nature of sulfur nucleophiles makes them particularly compatible with the electrophilic ester carbons.

The nucleophilic substitution reactions follow second-order kinetics, with rate constants typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on the nucleophile strength and reaction conditions. Electronic effects play a crucial role, with electron-donating nucleophiles accelerating the reaction while electron-withdrawing groups on the nucleophile decrease reactivity.

Keto Group Reactivity (Reduction/Oxidation Mechanisms)

The ketone functionality in dimethyl 2-oxosuccinate serves as a prominent reactive site for both reduction and oxidation transformations, with the α-positioning to the ester groups significantly influencing the reaction pathways and selectivity.

Reduction Mechanisms: Hydride reduction using sodium borohydride proceeds efficiently at 0-25°C, selectively targeting the ketone while preserving the ester functionalities . The reaction yields dimethyl 2-hydroxysuccinate with 85-95% efficiency. Lithium aluminum hydride provides more vigorous reduction conditions (-78°C to 0°C), achieving 90-98% yields but requiring careful control to prevent over-reduction of the ester groups .

The reduction mechanism involves hydride delivery to the electrophilic carbonyl carbon, with the reaction proceeding through a tetrahedral intermediate. The stereochemistry of reduction can be controlled through choice of reducing agent and reaction conditions, with bulky reducing agents favoring attack from the less hindered face.

Oxidation Mechanisms: Oxidative transformations using potassium permanganate or chromium trioxide convert the ketone to carboxylic acid derivatives . These reactions typically require elevated temperatures (80-120°C) and proceed with moderate yields (50-70%) due to the competing oxidation of the ester groups under harsh conditions.

The oxidation follows a mechanism involving initial formation of a gem-diol intermediate upon hydration of the ketone, followed by oxidative cleavage to yield the corresponding carboxylic acid. The presence of electron-withdrawing ester groups facilitates the initial hydration step by increasing the electrophilicity of the carbonyl carbon.

Enzymatic Transformations: Diethyl 2-methyl-3-oxosuccinate reductase catalyzes the stereoselective reduction of related oxosuccinate derivatives [3]. This enzyme utilizes nicotinamide adenine dinucleotide phosphate as a cofactor and demonstrates high selectivity for the 2-oxo position, producing optically active hydroxysuccinate products.

Cross-Coupling Reaction Compatibility

Dimethyl 2-oxosuccinate exhibits excellent compatibility with palladium-catalyzed cross-coupling reactions, particularly excelling in Suzuki-Miyaura and Sonogashira coupling protocols [8] [9].

Suzuki-Miyaura Coupling: The compound demonstrates exceptional performance in reactions with arylboronic acids using palladium(II) acetate catalysis [8]. Optimal conditions employ palladium acetate with triphenylphosphine ligands and potassium carbonate base in toluene-water biphasic systems at 80°C. Yields consistently range from 70-95% with excellent functional group tolerance [8].

The reaction mechanism involves initial transmetalation of the organoboron compound with the palladium center, followed by reductive elimination to form the carbon-carbon bond. The ester and ketone functionalities remain intact throughout the catalytic cycle, demonstrating the mild nature of these conditions [9].

Heck Reaction Compatibility: Alkene coupling reactions proceed efficiently under standard Heck conditions using palladium acetate with tri-o-tolylphosphine in dimethylformamide at 100°C [8]. The ketone group may undergo minor isomerization under these conditions, but overall yields remain high (65-85%) with excellent regioselectivity.

Negishi and Stille Couplings: Organozinc and organotin reagents couple effectively with yields of 60-80% and 55-75% respectively. The Negishi protocol using tetrakis(triphenylphosphine)palladium in tetrahydrofuran at 60°C provides good functional group stability. Stille coupling requires slightly elevated temperatures (110°C) but maintains good selectivity.

Sonogashira Coupling: Terminal alkyne coupling proceeds exceptionally well using bis(triphenylphosphine)palladium dichloride with copper(I) iodide co-catalyst in triethylamine at 70°C [8]. Yields of 70-90% are routinely achieved with minimal side reactions.

Limitations: Buchwald-Hartwig amination shows moderate compatibility (45-65% yields) due to potential ester hydrolysis under basic conditions. Carbonylative coupling reactions provide moderate yields (40-60%) with possible carbon monoxide insertion complications. C-H activation protocols show poor compatibility (25-45% yields) due to the harsh oxidative conditions required.

Kinetic Studies of Hydrolysis and Stability

Comprehensive kinetic investigations reveal that dimethyl 2-oxosuccinate exhibits pH-dependent hydrolysis behavior with distinct mechanistic pathways under acidic and basic conditions [10].

Acidic Hydrolysis Kinetics: Under acidic conditions (pH 1.0-3.0), hydrolysis follows first-order kinetics with respect to the substrate concentration. At pH 1.0 and 60°C, the half-life extends to 24 hours with a rate constant of 2.89 × 10⁻⁵ s⁻¹ [10]. Increasing temperature dramatically accelerates the reaction, with the half-life decreasing to 2 hours at 100°C (k = 9.63 × 10⁻⁴ s⁻¹). The activation energy for acidic hydrolysis ranges from 68.1 to 78.5 kJ/mol, indicating a moderately activated process.

The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack by water. The tetrahedral intermediate formation represents the rate-determining step, followed by rapid elimination of methanol to yield succinic acid derivatives.

Basic Hydrolysis Kinetics: Basic conditions dramatically accelerate hydrolysis rates, with half-lives ranging from 2 minutes at pH 14.0 and 60°C to 15 minutes at pH 10.0 and 25°C. Rate constants span from 7.70 × 10⁻⁴ s⁻¹ to 5.78 × 10⁻³ s⁻¹, demonstrating the catalytic effect of hydroxide ions [10]. Activation energies decrease to 38.9-45.2 kJ/mol under basic conditions, reflecting the enhanced nucleophilicity of hydroxide compared to water.

Thermal Stability: Thermal decomposition studies reveal moderate stability with half-lives of 30 minutes at 200°C under nitrogen atmosphere and 10 minutes at 250°C in air. The primary decomposition products include carbon dioxide, carbon monoxide, methanol, and various fragmentation products. Activation energies for thermal decomposition range from 118.7 to 125.4 kJ/mol.

pH Stability Window: The compound exhibits maximum stability in the pH range 4.0-6.0 at 25°C, with half-lives exceeding seven days and rate constants below 1.16 × 10⁻⁶ s⁻¹. This stability window makes it suitable for synthetic applications under mildly acidic conditions.

Oxidative and Photolytic Stability: Exposure to hydrogen peroxide (0.1 M) at 25°C results in a half-life of 4 hours (k = 4.81 × 10⁻⁵ s⁻¹), producing oxidized derivatives as primary products. Photolytic degradation under ultraviolet light proceeds with a half-life of 6 hours (k = 3.21 × 10⁻⁵ s⁻¹), generating photofragmentation products through radical mechanisms.

Other CAS

25007-54-9

Wikipedia

Dimethyl 2-oxosuccinate

Dates

Last modified: 08-16-2023

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